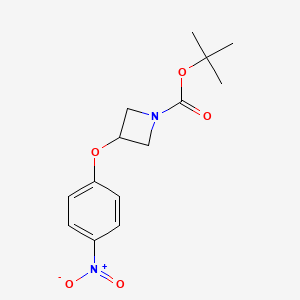
Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate
概要
説明
Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate is an organic compound with the molecular formula C14H18N2O5 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a tert-butyl ester group and a nitrophenoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate typically involves the reaction of 3-azetidinone with tert-butyl chloroformate and 4-nitrophenol. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond. The reaction proceeds as follows:
Formation of the azetidine ring: The starting material, 3-azetidinone, is reacted with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.
Introduction of the nitrophenoxy group: The intermediate is then reacted with 4-nitrophenol under basic conditions to introduce the nitrophenoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: 3-(4-aminophenoxy)azetidine-1-carboxylate.
Hydrolysis: 3-(4-nitrophenoxy)azetidine-1-carboxylic acid and tert-butyl alcohol.
科学的研究の応用
Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate: Similar structure but with a nitrophenyl group instead of a nitrophenoxy group.
1-Boc-3-azetidinone: A related compound with a Boc-protected azetidine ring.
Uniqueness
Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate is unique due to the presence of both the nitrophenoxy group and the azetidine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)15-8-12(9-15)20-11-6-4-10(5-7-11)16(18)19/h4-7,12H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUZQXBYBMSROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














